molecular formula C18H16N2O3 B11320601 2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide

2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B11320601
M. Wt: 308.3 g/mol
InChI Key: ILJZHIKFVVWNHT-UHFFFAOYSA-N
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Description

2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 2-position of the benzamide moiety and another methoxy group at the 8-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline and 2-methoxybenzoic acid.

    Coupling Reaction: The 8-methoxyquinoline is reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the methoxy groups with halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amine derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It serves as a probe for studying the biological pathways and mechanisms of action of quinoline derivatives.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline-based molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of both methoxy groups at specific positions on the benzamide and quinoline rings. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds. The combination of the quinoline and benzamide moieties also contributes to its versatility in various scientific research applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C18H16N2O3/c1-22-15-8-4-3-6-13(15)18(21)20-14-9-10-16(23-2)17-12(14)7-5-11-19-17/h3-11H,1-2H3,(H,20,21)

InChI Key

ILJZHIKFVVWNHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OC)C=CC=N2

Origin of Product

United States

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